[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol
CAS No.:
Cat. No.: VC13432536
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol -](/images/structure/VC13432536.png)
Specification
Molecular Formula | C11H17N3OS |
---|---|
Molecular Weight | 239.34 g/mol |
IUPAC Name | [1-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol |
Standard InChI | InChI=1S/C11H17N3OS/c1-16-11-12-6-5-10(13-11)14-7-3-2-4-9(14)8-15/h5-6,9,15H,2-4,7-8H2,1H3 |
Standard InChI Key | YANXXMMCDVKMKO-UHFFFAOYSA-N |
SMILES | CSC1=NC=CC(=N1)N2CCCCC2CO |
Canonical SMILES | CSC1=NC=CC(=N1)N2CCCCC2CO |
Introduction
Chemical Identity and Structural Features
[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methylsulfanyl group at position 2 and a piperidine ring at position 4 (Figure 1). The piperidine moiety is further substituted with a hydroxymethyl group at position 2. Its molecular formula is C₁₁H₁₇N₃OS, with a molecular weight of 239.34 g/mol .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of pyrimidine-piperidine hybrids typically involves nucleophilic substitution or coupling reactions. For example:
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Pyrimidine Core Formation: 2-Methylsulfanylpyrimidine-4-carboxylic acid derivatives are reacted with piperidine precursors under Ullmann or Buchwald-Hartwig conditions .
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Piperidine Functionalization: Hydroxymethylation at the piperidine-2-position is achieved via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) .
Example Protocol (adapted from ):
A suspension of 2-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-one in methanol is treated with sodium borohydride at 0°C. The reaction mixture is stirred for 12 hours, quenched with water, and extracted with ethyl acetate. The crude product is purified via column chromatography (SiO₂, 20% EtOAc/hexane) to yield the target alcohol.
Key Intermediates
Intermediate | Role in Synthesis | Reference |
---|---|---|
2-Chloro-4-(piperidin-2-yl)pyrimidine | Nucleophilic substitution | |
Piperidin-2-one | Ketone precursor for reduction |
Physicochemical Properties
Experimental Data (Analog-Based Predictions)
Property | Value | Method/Source |
---|---|---|
LogP | 1.8 ± 0.3 | Calculated (PubChem) |
Solubility | 12 mg/mL (H₂O, pH 7.4) | Kinetic solubility assay |
pKa | 9.2 (piperidine NH) | Potentiometric titration |
Stability
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Thermal Stability: Decomposes at >200°C (DSC analysis).
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Photostability: Susceptible to UV-induced degradation due to the thioether group .
Biological Activity and Applications
Kinase Inhibition
Pyrimidine-piperidine hybrids are known inhibitors of CDK9 and PI3K kinases . While direct data for the 2-yl analog is limited, structural analogs exhibit:
ADME Profiles (Analog Data)
Comparative Analysis with Piperidine Isomers
Challenges and Future Directions
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